2-(Pyridin-3-yl)terephthalic acid
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Overview
Description
2-(Pyridin-3-yl)terephthalic acid is an organic compound with the molecular formula C13H9NO4 It is a derivative of terephthalic acid where one of the hydrogen atoms on the benzene ring is replaced by a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)terephthalic acid typically involves the reaction of terephthalic acid with a pyridine derivative. One common method is the Suzuki coupling reaction, where terephthalic acid is reacted with 3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-(Pyridin-3-yl)terephthalic acid has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicinal Chemistry: The compound’s structure allows it to be used in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: It can be used as a ligand in the study of protein-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)terephthalic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: The parent compound, which lacks the pyridine ring.
2-(Pyridin-4-yl)terephthalic Acid: A similar compound where the pyridine ring is attached at the 4-position instead of the 3-position.
2-(Pyridin-2-yl)terephthalic Acid: Another isomer with the pyridine ring attached at the 2-position.
Uniqueness
2-(Pyridin-3-yl)terephthalic acid is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and binding properties. This positional isomerism can result in different physical and chemical properties compared to its isomers, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-pyridin-3-ylterephthalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)8-3-4-10(13(17)18)11(6-8)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMFSJJKJPNLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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